molecular formula C25H26N8O2S2 B2680110 10-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 727689-88-5

10-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B2680110
CAS No.: 727689-88-5
M. Wt: 534.66
InChI Key: VQJQYHJQUOEYMS-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused tricyclic core (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one) with a tetrazole-piperazine pharmacophore and a propenyl substituent. The compound’s antiproliferative properties are hypothesized to arise from its ability to interfere with enzymatic pathways, such as kinase inhibition or DNA intercalation, though specific mechanistic studies remain pending .

Properties

IUPAC Name

10-[2-oxo-2-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N8O2S2/c1-2-11-32-23(35)21-18-9-6-10-19(18)37-22(21)26-25(32)36-16-20(34)30-12-14-31(15-13-30)24-27-28-29-33(24)17-7-4-3-5-8-17/h2-5,7-8H,1,6,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJQYHJQUOEYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCN(CC3)C4=NN=NN4C5=CC=CC=C5)SC6=C2CCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one involves multiple steps, starting with the preparation of the tetrazole ring and the piperazine ring. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile.

    Synthesis of the Piperazine Ring: This involves the reaction of ethylenediamine with a suitable dihalide.

    Coupling of the Tetrazole and Piperazine Rings: This step requires the use of a coupling reagent such as EDCI or DCC.

    Formation of the Thia-Diazatricyclo System: This involves a multi-step reaction sequence, including cyclization and sulfur incorporation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound "10-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one" is a complex organic molecule with potential applications in medicinal chemistry and pharmaceuticals. This article will explore its applications based on scientific literature and case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol

Applications in Medicinal Chemistry

The compound's unique structure positions it as a candidate for various pharmacological activities. Research has highlighted several potential applications:

Anticancer Activity

Several studies have indicated that compounds containing thiazole and piperazine rings exhibit significant anticancer properties. For example:

  • Thiazole derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) .
  • The incorporation of piperazine into drug design has been linked to improved bioactivity and selectivity in targeting cancer cells .

Antimicrobial Properties

The presence of sulfur-containing moieties in the compound suggests potential antimicrobial activity:

  • Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • A study on thiazole-bearing heterocycles revealed promising results against multiple bacterial strains, indicating that modifications to the compound could enhance its antimicrobial efficacy .

Neurological Applications

Given the presence of the tetrazole ring, which is known for its neuroprotective properties, this compound may also have implications in treating neurological disorders:

  • Tetrazoles have been explored for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as epilepsy and anxiety disorders .

Case Study 1: Anticancer Activity

A recent study synthesized a series of thiazole-piperazine derivatives similar to the target compound. These derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, suggesting significant cytotoxicity . The structural activity relationship (SAR) analysis indicated that specific substitutions on the piperazine ring enhanced anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another study focused on thiazole derivatives with piperazine substitutions. The synthesized compounds were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 10-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Tetrazole Derivatives

Compounds bearing the piperazine-tetrazole scaffold (e.g., methoxy-substituted sulfonylpiperazine derivatives) exhibit notable antiproliferative activity. For example:

  • 4-Methoxy-substituted analogs (e.g., 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-methoxyphenylsulfonyl)piperazine) demonstrate IC₅₀ values in the low micromolar range against cancer cell lines, attributed to enhanced electron-withdrawing effects and improved membrane permeability .
  • Electron-deficient substituents (e.g., NO₂, F) on the phenyl ring of the tetrazole reduce activity compared to methoxy groups, suggesting that electron-donating groups stabilize receptor-ligand interactions .

Table 1: Antiproliferative Activity of Piperazine-Tetrazole Derivatives

Compound Substituent IC₅₀ (μM) Target Cell Line Reference
4-Methoxy-phenyl 2.1 ± 0.3 MCF-7 (Breast)
4-Nitro-phenyl 8.7 ± 1.2 HeLa (Cervical)
4-Fluoro-phenyl 5.4 ± 0.8 A549 (Lung)
Heterocyclic Tricyclic Systems

Compounds with fused triazolo-thiadiazole or imidazo-triazole cores (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) share structural similarities but differ in bioactivity profiles:

  • Triazolo-thiadiazoles exhibit antifungal activity via 14-α-demethylase inhibition (docking score: −9.2 kcal/mol for 3LD6 enzyme), whereas the target compound’s tetrazole-piperazine system may favor kinase-targeted mechanisms .
  • Imidazo-triazole derivatives (e.g., 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethanone) show moderate cytotoxicity (IC₅₀: ~10 μM) but lack the tricyclic rigidity of the target compound, which could enhance metabolic stability .

Table 2: Comparative Bioactivity of Tricyclic Heterocycles

Compound Class Primary Activity Key Structural Feature Reference
Tetrazole-Piperazine Antiproliferative Tricyclic core, propenyl group
Triazolo-Thiadiazole Antifungal Pyrazole-triazole fusion
Imidazo-Triazole Cytotoxic Flexible benzimidazole linkage
Substituent Effects on Pharmacokinetics
  • Sulfanyl-ethyl spacer : This linker improves solubility compared to rigid aromatic spacers in related compounds (e.g., 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione), which exhibit poor aqueous stability .

Biological Activity

The compound 10-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule with potential pharmaceutical applications. This article reviews its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The compound features a unique structure characterized by a thiadiazole ring and a piperazine moiety which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the same class. For instance, pyrido[2,3-d]pyrimidine derivatives have shown significant antitumor activity through various mechanisms including apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) indicates that modifications in the phenyl ring enhance cytotoxicity against cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrido[2,3-d]pyrimidineA4315.6Apoptosis induction
Thiazole derivativeJurkat7.8Cell cycle arrest
Compound from studyHeLa3.5Inhibition of Bcl-2

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar structures have demonstrated activity against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
Carbazole derivativeE. coli12 µg/mLMembrane permeability disruption
Thiazole derivativeS. aureus15 µg/mLDNA replication inhibition
Piperazine analogC. albicans8 µg/mLEnzymatic inhibition

Anti-inflammatory Activity

Compounds structurally related to the target molecule have exhibited anti-inflammatory properties through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for developing treatments for chronic inflammatory conditions .

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the effects of a thiazole-based compound on breast cancer cells, showing a significant decrease in cell viability at concentrations as low as 10 µM. The study suggested that the compound induced apoptosis through mitochondrial pathways.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on a piperazine derivative against multi-drug resistant strains of Staphylococcus aureus, demonstrating an MIC of 8 µg/mL and highlighting its potential as an alternative treatment option.

Q & A

Q. Q: What are the critical parameters for optimizing the synthesis of this compound, given its heterocyclic complexity?

A: Key parameters include solvent selection (e.g., dimethylformamide or acetonitrile for polar intermediates), temperature control (reflux conditions for cyclization steps), and catalysts (triethylamine for acid-base coupling reactions). Multi-step protocols often require sequential activation of functional groups, such as using phosphorus oxychloride for carboxylic acid activation. Monitoring via TLC or HPLC ensures intermediate purity .

Advanced Synthesis Challenges

Q. Q: How can researchers resolve yield discrepancies in the final coupling step involving the tetrazole-piperazine moiety?

A: Yield variability may arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent polarity adjustment : Use chloroform or DCM to stabilize transition states.
  • Catalyst screening : Test bases like DBU for improved nucleophilic substitution.
  • Microwave-assisted synthesis : Enhances reaction efficiency for time-sensitive steps, as seen in analogous pyrazole-oxazine systems .

Basic Structural Characterization

Q. Q: Which analytical techniques are essential for confirming the structure of this compound?

A:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify connectivity of the tricyclic core and substituents.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy.
  • FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Advanced Structural Analysis

Q. Q: How can X-ray crystallography and computational modeling address ambiguities in stereochemical assignments?

A: X-ray crystallography provides definitive stereochemical data but requires high-purity crystals. For dynamic systems, density functional theory (DFT) calculations predict stable conformers and electronic properties. Comparative analysis of calculated vs. experimental NMR shifts resolves ambiguities, as demonstrated in benzoxazole-piperazine derivatives .

Basic Biological Activity Profiling

Q. Q: What in vitro assays are recommended for initial biological screening of this compound?

A: Prioritize assays aligned with structural motifs:

  • Enzyme inhibition : Target kinases or proteases due to the triazole-thiazole core.
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Bioactivity Data Interpretation

Q. Q: How can researchers reconcile conflicting bioactivity data between computational predictions and experimental results?

A: Discrepancies may arise from solubility limitations or off-target effects. Validate using:

  • ADMET profiling : SwissADME predicts permeability and metabolic stability.
  • Dose-response curves : Confirm activity thresholds in cell-based assays.
  • Molecular dynamics simulations : Refine docking poses (e.g., with 14-α-demethylase lanosterol) to assess binding mode reproducibility .

Basic Pharmacokinetic Assessment

Q. Q: What methodologies are used to determine lipophilicity and solubility for this compound?

A:

  • LogP measurement : Shake-flask method with octanol/water partitioning.
  • HPLC-based solubility screening : Quantify solubility in PBS or simulated biological fluids.
  • Parallel artificial membrane permeability assay (PAMPA) : Predicts passive diffusion .

Advanced Mechanistic Studies

Q. Q: How can researchers integrate experimental data with theoretical frameworks to elucidate the mechanism of action?

A: Combine:

  • Kinetic studies : Monitor enzyme inhibition via stopped-flow spectroscopy.
  • Theoretical models : Quantum mechanics/molecular mechanics (QM/MM) to map reaction pathways.
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., prop-2-en-1-yl group) with bioactivity trends .

Data Contradiction Resolution

Q. Q: What steps should be taken when spectroscopic data conflicts with computational structural predictions?

A:

  • Re-examine purity : Impurities (e.g., regioisomers) may skew NMR/IR data.
  • Parameter optimization : Adjust DFT functional (e.g., B3LYP vs. M06-2X) for better agreement.
  • Independent validation : Cross-check with alternative techniques like XPS or Raman spectroscopy .

Advanced Computational Modeling

Q. Q: How can molecular docking be optimized for compounds with flexible tetrazole-piperazine chains?

A:

  • Conformational sampling : Use Monte Carlo or molecular dynamics to explore rotamer states.
  • Grid parameter adjustment : Expand docking grids to accommodate large substituents.
  • Consensus scoring : Combine AutoDock Vina, Glide, and Gold scores to reduce false positives .

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